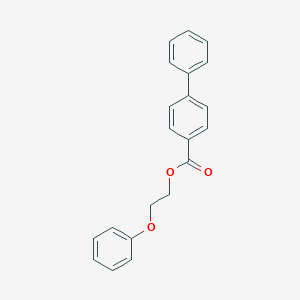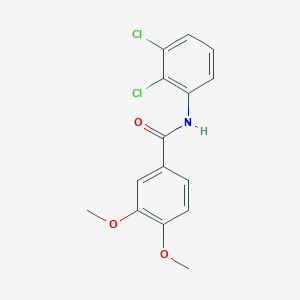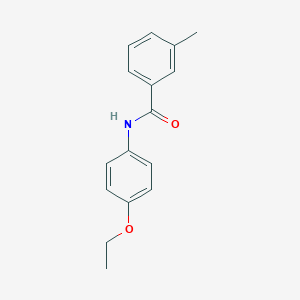![molecular formula C23H20N4O2 B403299 (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403299.png)
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazoles. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydrazono group, and a diphenyl-dihydro-pyrazol-3-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of 4-ethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1,3-diphenyl-2-propen-1-one under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazines, and substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antitumor agent in biological studies.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
相似化合物的比较
Similar Compounds
Similar compounds to (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other hydrazones and pyrazoles, such as:
- 4-[(4-Methoxy-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
- 4-[(4-Chloro-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one
- 4-[(4-Bromo-phenyl)-hydrazono]-2,5-diphenyl-2,4-dihydro-pyrazol-3-one .
Uniqueness
The uniqueness of this compound lies in its specific ethoxyphenyl and hydrazono groups, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C23H20N4O2 |
|---|---|
分子量 |
384.4g/mol |
IUPAC 名称 |
4-[(4-ethoxyphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-20-15-13-18(14-16-20)24-25-22-21(17-9-5-3-6-10-17)26-27(23(22)28)19-11-7-4-8-12-19/h3-16,26H,2H2,1H3 |
InChI 键 |
LRICJQQZFDONLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(benzyloxy)benzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B403218.png)
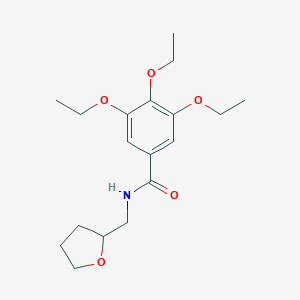
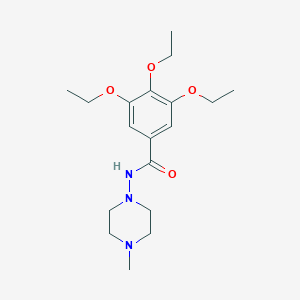
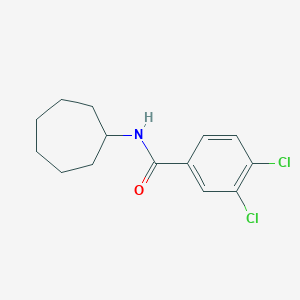
![N'-[1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B403224.png)
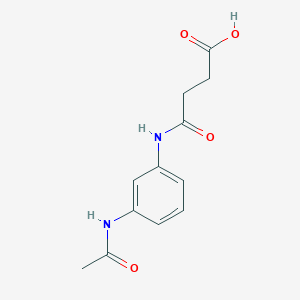
![Isopropyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403227.png)
![Ethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B403228.png)
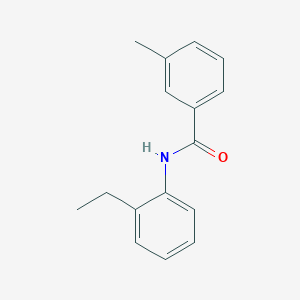
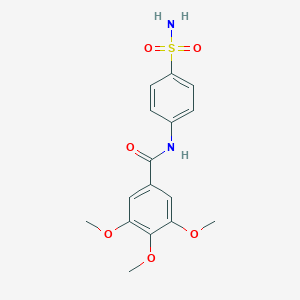
![N-[4-(1-methylethyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B403231.png)
